2,6-Dimethylpiperidin-4-one hydrochloride

Descripción

Overview of 2,6-Dimethylpiperidin-4-one Hydrochloride

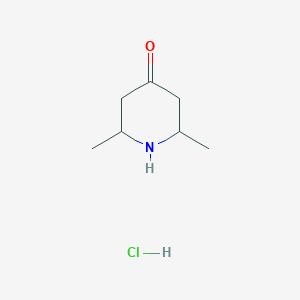

This compound constitutes a substituted piperidine derivative featuring two methyl groups positioned at the 2 and 6 carbons of the piperidine ring, with a ketone functionality at the 4-position, and existing as its hydrochloride salt form. The compound demonstrates remarkable structural complexity within its relatively simple molecular framework, existing as a mixture of stereoisomeric forms including both cis and trans configurations. Chemical databases identify this compound under the Chemical Abstracts Service registry number 1005397-62-5, with alternative synonyms including 2,6-dimethylpiperidin-1-ium-4-one, 2,6-dimethyl-4-piperidinone hydrochloride, and 4-piperidinone, 2,6-dimethyl-, hydrochloride. The molecular structure exhibits a six-membered heterocyclic ring containing one nitrogen atom, which adopts characteristic chair conformations typical of piperidine derivatives, with the methyl substituents generally occupying equatorial positions to minimize steric interactions.

The compound's physicochemical properties reflect its ionic character due to the presence of the hydrochloride salt formation. Computational analysis reveals specific physical constants including a density of 1.2±0.1 grams per cubic centimeter, a boiling point of 298.5±28.0 degrees Celsius at 760 millimeters of mercury, and a flash point of 134.3±24.0 degrees Celsius. These properties indicate moderate thermal stability and suggest specific handling requirements for laboratory and industrial applications. The compound demonstrates solubility characteristics typical of organic hydrochloride salts, with enhanced water solubility compared to its free base form, facilitating various synthetic applications and purification processes.

Historical Context and Discovery

The development of this compound traces its origins to the broader evolution of piperidine chemistry, which emerged from early investigations into natural alkaloids and heterocyclic synthetic methodologies. Piperidine derivatives gained prominence in chemical research following the recognition of their structural significance in natural products and their potential as pharmaceutical intermediates. The specific synthesis and characterization of dimethylated piperidone derivatives developed through systematic studies of substituted piperidine chemistry, particularly focusing on stereoselective synthesis methods and conformational analysis. Historical investigations into piperidine-4-one chemistry revealed the importance of positional substitution patterns in determining biological activity and synthetic utility, leading to targeted research on specific isomers and derivatives.

Early synthetic approaches to piperidine-4-one derivatives employed Mannich condensation reactions between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium acetate in ethanol medium, resulting in the formation of various substituted 4-piperidones. The development of more sophisticated synthetic methodologies enabled the preparation of specifically substituted derivatives, including the 2,6-dimethyl variant. Patent literature from the early 21st century documents improved synthetic processes for related piperidone derivatives, indicating commercial interest in these compounds for pharmaceutical applications. The recognition of stereochemical complexity in these systems led to enhanced analytical methods for characterizing individual isomers and understanding their distinct properties.

The establishment of standardized nomenclature and registry systems for piperidine derivatives facilitated systematic study and commercial development. Database entries for this compound first appeared in chemical literature during the early 2000s, reflecting growing research interest and synthetic accessibility. The compound's inclusion in major chemical databases and its assignment of specific registry numbers marked its transition from specialized research interest to broader chemical commerce and application.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a versatile intermediate in multiple research areas, particularly emphasizing its role in pharmaceutical development and synthetic methodology advancement. Current investigations focus on the compound's utility as a building block for synthesizing complex organic molecules and natural products, leveraging its unique structural features and reactivity patterns. The compound's stereochemical properties have attracted significant attention in asymmetric synthesis research, where the ability to control and manipulate stereochemistry remains a fundamental challenge in modern organic chemistry.

Recent studies have explored the compound's potential in drug discovery applications, particularly investigating its role as a precursor for bioactive compounds with therapeutic potential. Research has demonstrated the compound's involvement in synthesizing novel kinase inhibitors, with specific applications targeting tumor treatment and neurological disorders. These investigations highlight the compound's importance in medicinal chemistry research, where its structural features contribute to the development of pharmaceutically relevant molecules. The compound's participation in synthetic pathways leading to compounds with antimicrobial, antiviral, and anticancer properties has further enhanced its significance in contemporary drug discovery efforts.

Materials science applications have emerged as another important research area, with investigations exploring the compound's potential in developing specialized materials with unique properties. The compound's structural characteristics make it suitable for incorporation into polymer systems and other advanced materials, expanding its utility beyond traditional pharmaceutical applications. Research into crystallization procedures and structural analysis has provided detailed insights into the compound's solid-state properties, facilitating its application in materials development and process optimization.

Objectives and Scope of the Review

This comprehensive review aims to establish a definitive scientific documentation of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and research applications. The primary objective involves consolidating current knowledge regarding the compound's chemical behavior, including its synthesis, characterization, and reactivity patterns, to provide researchers with a comprehensive reference resource. The review seeks to evaluate critically the existing literature on this compound, identifying key research findings and highlighting areas requiring further investigation.

The scope of this analysis encompasses detailed examination of the compound's molecular structure and conformational properties, including stereochemical considerations and their implications for chemical behavior. Synthetic methodology evaluation constitutes a major component, examining both historical and contemporary approaches to compound preparation, including optimization strategies and process improvements. The review addresses characterization techniques employed for compound identification and purity assessment, evaluating the effectiveness of various analytical methods and their applicability to research and commercial applications.

Research applications across multiple disciplines form a central focus of this review, examining the compound's utility in pharmaceutical research, materials science, and synthetic organic chemistry. The analysis includes evaluation of structure-activity relationships where available, assessment of the compound's role in complex synthetic sequences, and identification of emerging application areas. Quality assessment of synthetic processes and characterization methods provides practical guidance for researchers working with this compound, while identification of research gaps suggests directions for future investigation.

Propiedades

IUPAC Name |

2,6-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNMAFCFQYPWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704481 | |

| Record name | 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005397-62-5 | |

| Record name | 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidin-4-one hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with an oxidizing agent to introduce the ketone functionality at the 4 position. The hydrochloride salt is then formed by treating the resulting ketone with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: 2,6-Dimethylpiperidin-4-ol.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,6-Dimethylpiperidin-4-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be used in developing drugs that target the central nervous system. Research has indicated its potential in synthesizing compounds that may act on neurotransmitter systems, making it valuable for investigating treatments for neurological disorders.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing chemists to create a range of complex organic molecules. For example:

- Oxidation : Can yield products with additional functional groups.

- Reduction : Converts the ketone to the corresponding alcohol.

- Substitution : Facilitates the formation of various substituted piperidine derivatives.

Materials Science

In materials science, this compound has been explored for its nonlinear optical properties. Studies have shown that derivatives of this compound can be used to develop materials with enhanced optical characteristics for applications in photonics.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a precursor for synthesizing novel kinase inhibitors aimed at treating cancer and neurodegenerative diseases. The compound was modified to enhance its blood-brain barrier penetrability, demonstrating its potential in developing targeted therapies .

Case Study 2: Asymmetric Synthesis

Research focused on the asymmetric synthesis of cis-2,6-disubstituted piperidine alkaloids using this compound as a starting material. The process resulted in high yields of biologically active compounds such as isosolenopsins and deoxocassine, showcasing its utility in producing complex natural products.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The compound itself can interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Piperidin-4-one derivatives vary in substituent type, position, and stereochemistry. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents | Purity |

|---|---|---|---|---|

| 2,6-Dimethylpiperidin-4-one HCl | 1005397-62-5 | C₇H₁₃NO·HCl | 2-CH₃, 6-CH₃ | 95–100% |

| cis-2,6-Dimethylpiperidin-4-one HCl | 879007-42-8 | C₇H₁₃NO·HCl | cis-2,6-CH₃ | 97% |

| 3-Ethyl-2,6-diphenylpiperidin-4-one | 40328-67-4 | C₁₉H₂₁NO·HCl | 3-C₂H₅, 2-C₆H₅, 6-C₆H₅ | N/A |

| 3,3-Dimethylpiperidin-4-one HCl | 648921-37-3 | C₇H₁₃NO·HCl | 3,3-(CH₃)₂ | 96% |

Key Observations :

- Substituent Effects : Bulkier groups (e.g., phenyl in 3-Ethyl-2,6-diphenylpiperidin-4-one) reduce solubility but may enhance steric hindrance, affecting reactivity .

- Stereochemistry : The cis isomer (879007-42-8) exhibits distinct physicochemical properties compared to the trans form, though specific data (e.g., melting points) are unavailable in the provided evidence .

Physicochemical Properties

Limited data are available for direct property comparisons. However, elemental analysis and spectroscopic trends provide insights:

Elemental Analysis (Selected Examples):

| Compound | C (%) | H (%) | N (%) |

|---|---|---|---|

| 2,6-Diphenylpiperidin-4-one 1 | 81.62 | 7.64 | 4.78 |

| 2,6-Dimethylpiperidin-4-one HCl | ~44.8* | ~7.8* | ~8.6* |

*Calculated values for C₇H₁₃NO·HCl: C (51.37%), H (7.97%), N (8.56%).

Spectroscopic Data :

- FT-IR : The carbonyl (C=O) stretch in 2,6-diarylpiperidin-4-ones appears at ~1700 cm⁻¹ . Protonation of the amine in the hydrochloride form may shift NH stretches.

- ¹³C NMR : The ketone carbon in 2,6-diphenylpiperidin-4-one resonates at 204.77 ppm , while methyl-substituted analogs (e.g., 2,6-dimethyl) may show upfield shifts due to reduced electron withdrawal.

Actividad Biológica

2,6-Dimethylpiperidin-4-one hydrochloride, also known as (2R,6R)-2,6-dimethylpiperidin-4-one hydrochloride, is a piperidine derivative that has garnered attention in various fields of scientific research due to its unique chiral configuration and potential biological activities. This compound serves as a crucial intermediate in organic synthesis and has implications in pharmacology, particularly in the development of drugs targeting neurological and psychiatric disorders.

- Molecular Formula: C7H14ClNO

- Molecular Weight: 161.64 g/mol

- CAS Number: 1005397-62-5

The compound's structure includes a piperidine ring with two methyl groups at the 2 and 6 positions and a ketone functional group at the 4 position, contributing to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chiral nature of this compound allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activities. This interaction can lead to various biological effects depending on the target and context of use.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit notable inhibitory effects on key enzymes involved in metabolic processes:

- α-Glucosidase Inhibition: This compound has shown significant inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate metabolism. In vitro studies indicated that compounds derived from this structure exhibited several-fold greater inhibition compared to standard inhibitors like acarbose .

- Cholinesterase Inhibition: The compound also displayed promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating conditions related to cholinergic dysfunction such as Alzheimer's disease .

Antioxidant Activity

In addition to enzyme inhibition, studies have assessed the antioxidant properties of this compound. Antioxidants play a vital role in mitigating oxidative stress-related diseases. The compound's derivatives have been tested for their ability to scavenge free radicals, contributing to their therapeutic potential .

Case Study 1: Antidiabetic Effects

In a study involving STZ-induced diabetic rat models, compounds derived from this compound demonstrated significant antidiabetic effects through their action on α-glucosidase. The kinetic studies revealed that certain derivatives exhibited competitive inhibition against the enzyme, highlighting their potential as therapeutic agents for managing diabetes .

Case Study 2: Neuroprotective Potential

Research has indicated that derivatives of this compound may possess neuroprotective properties by modulating cholinergic neurotransmission. This effect is particularly relevant for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| (2S,6S)-2,6-Dimethylpiperidin-4-one | Enantiomer with different biological activity | Varied enzyme inhibition profiles |

| 4-Piperidone | Lacks methyl groups; used in pharmaceuticals | Different pharmacological applications |

| Cis-2,6-Dimethylpiperidin-4-one | Unique stereochemistry; distinct biological roles | Potentially different enzyme interactions |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-dimethylpiperidin-4-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves reductive amination or condensation reactions. For example, 2,6-dimethylpiperidin-4-one can react with sodium borohydride in aqueous conditions to form intermediates, followed by hydrochlorination . Optimization should focus on solvent choice (e.g., ethyl acetate for improved yield), temperature control (e.g., 57–63°C for stability), and catalyst selection (e.g., HCl for efficient salt formation). Reaction progress can be monitored via gas chromatography for byproduct detection .

Q. How can the cis- and trans-isomer mixture of this compound be separated and characterized?

- Methodological Answer : Chromatographic techniques (HPLC or GC with chiral columns) are effective for isomer separation. Structural characterization requires NMR (¹H/¹³C) to distinguish isomer-specific chemical shifts, particularly for axial vs. equatorial methyl groups. X-ray crystallography using programs like SHELXL or ORTEP-3 can resolve absolute configurations, though crystal growth may require slow evaporation in polar solvents .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Titration with sodium hydroxide (for chloride content) and IR spectroscopy (to confirm ketone and amine functional groups) are standard pharmacopeial approaches . For higher sensitivity, use HPLC with UV detection (λ ~210 nm) or mass spectrometry. Purity thresholds should align with regulatory standards (e.g., 98.0–102.0% for dried weight) .

Advanced Research Questions

Q. How does the puckering conformation of the piperidine ring influence the reactivity of this compound?

- Methodological Answer : Ring puckering, quantified via Cremer-Pople coordinates, affects steric and electronic interactions. For example, axial methyl groups in the chair conformation may hinder nucleophilic attacks at the ketone. Molecular dynamics simulations (using software like Gaussian or AMBER) can model puckering dynamics, while experimental validation via temperature-dependent NMR reveals conformational equilibria .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN/BASF commands for twinned data. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

- Methodological Answer : pH-dependent kinetic studies (e.g., stopped-flow UV-Vis) can track intermediate formation. For example, protonation of the amine group at low pH alters nucleophilicity, affecting condensation rates. Isotopic labeling (²H or ¹³C at the ketone) paired with MS/MS fragmentation provides mechanistic insights into bond cleavage pathways .

Q. What advanced techniques are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) targets specific impurities (e.g., unreacted precursors or oxidation byproducts). Compare against reference standards (e.g., USP/EP-certified materials) and validate limits of detection (LOD < 0.1%) via spike-and-recovery experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.